molecular formula C11H8BrFN2OS B14917937 4-Bromo-2-fluoro-N-(5-methylthiazol-2-yl)benzamide

4-Bromo-2-fluoro-N-(5-methylthiazol-2-yl)benzamide

Cat. No.: B14917937
M. Wt: 315.16 g/mol
InChI Key: NSWKFRBAPSXQBP-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-N-(5-methylthiazol-2-yl)benzamide is a halogenated benzamide derivative featuring a benzamide core substituted with bromine (4-position) and fluorine (2-position), linked via an amide bond to a 5-methylthiazol-2-yl group. This structural arrangement confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research. The bromine atom enhances hydrophobicity and influences halogen bonding, while the fluorine atom increases electronegativity and metabolic stability . The 5-methylthiazole moiety contributes to π-π stacking interactions and modulates solubility .

Properties

Molecular Formula

C11H8BrFN2OS

Molecular Weight

315.16 g/mol

IUPAC Name

4-bromo-2-fluoro-N-(5-methyl-1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C11H8BrFN2OS/c1-6-5-14-11(17-6)15-10(16)8-3-2-7(12)4-9(8)13/h2-5H,1H3,(H,14,15,16)

InChI Key

NSWKFRBAPSXQBP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=C(C=C(C=C2)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-N-(5-methylthiazol-2-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-N-(5-methylthiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key structural analogs and their distinguishing features are summarized below:

Compound Name Structural Features Key Differences Biological Activity Reference
4-Bromo-2-fluoro-N-(5-methylthiazol-2-yl)benzamide Benzamide core, Br (4-position), F (2-position), 5-methylthiazole Reference compound Under investigation (potential kinase inhibition)
5-Bromo-2-fluoro-N-((4-methylthiazol-2-yl)methyl)benzamide Benzamide core, Br (5-position), F (2-position), methylene-linked 4-methylthiazole Methylthiazole connected via CH₂; altered steric effects Enhanced solubility, antimicrobial activity
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide Thiophene-thiazole hybrid, phenoxy group Bromothiophene instead of bromobenzamide; increased aromaticity Anticancer properties (DNA intercalation)
5-Bromo-2-chloro-N-(1,3,4-thiadiazol-2-yl)benzamide Thiadiazole ring, Cl (2-position) Thiadiazole vs. thiazole; Cl vs. F substitution Antiviral and antiparasitic activity
4-Bromo-N-(2,6-difluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide Trifluoropropyl ether, difluorophenyl Bulky trifluoropropyl group; increased lipophilicity Kinase inhibition (cancer therapy)

Impact of Halogen Substitution

  • Bromine vs. Chlorine : Bromine’s larger atomic radius enhances hydrophobic interactions and halogen bonding compared to chlorine, as seen in 5-bromo-2-chloro-N-(1,3,4-thiadiazol-2-yl)benzamide (antiviral activity vs. fluorinated analogs).
  • Fluorine’s Role : The 2-fluoro substituent in the target compound improves metabolic stability and electron-withdrawing effects, contrasting with methoxy or chloro groups in analogs like N-[4-(5-chlorothiophen-2-yl)thiazol-2-yl]-3-(ethylthio)benzamide (antimicrobial focus ).

Heterocycle Modifications

  • Thiazole vs. Thiadiazole : Thiazole rings (e.g., in the target compound) favor planar stacking interactions, whereas thiadiazoles (e.g., 5-bromo-2-chloro-N-(1,3,4-thiadiazol-2-yl)benzamide ) introduce additional nitrogen atoms, altering electronic properties and target selectivity .
  • Thiophene Hybrids: Compounds like N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide exhibit extended conjugation, enhancing UV absorption and redox activity for electronic applications .

Key Research Findings

  • Synthetic Accessibility : The target compound’s synthesis typically involves Ullmann coupling or Suzuki-Miyaura reactions for bromine introduction, followed by amide bond formation .
  • Structure-Activity Relationships (SAR) :
    • Electron-withdrawing groups (F, Br) at the 2- and 4-positions optimize binding to ATP pockets in kinases.
    • Methyl groups on the thiazole ring improve metabolic stability but may reduce solubility .

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